Trimethoxy(oct-1-EN-1-YL)silane

Description

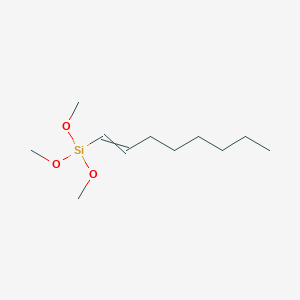

Trimethoxy(oct-1-en-1-yl)silane is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si and a molecular weight of 232.396 g/mol . Its IUPAC name specifies the double bond position at the oct-1-en-1-yl group, distinguishing it from isomers like Trimethoxy(7-octen-1-yl)silane (double bond at C7) . The compound has a CAS number 52217-57-9 and is commercially available with a purity of 95% . As a silane coupling agent, it combines a hydrolyzable trimethoxy group with an unsaturated hydrocarbon chain, enabling applications in surface modification, polymer crosslinking, and adhesion promotion.

Properties

CAS No. |

172264-71-0 |

|---|---|

Molecular Formula |

C11H24O3Si |

Molecular Weight |

232.39 g/mol |

IUPAC Name |

trimethoxy(oct-1-enyl)silane |

InChI |

InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h10-11H,5-9H2,1-4H3 |

InChI Key |

ZYMHKOVQDOFPHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C[Si](OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(oct-1-EN-1-YL)silane can be synthesized through the hydrosilylation reaction of 1-octene with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods

Industrial production of this compound involves the use of a fixed-bed reactor where the reaction between 1-octene and trimethoxysilane is catalyzed by a platinum-based catalyst. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(oct-1-EN-1-YL)silane undergoes several types of chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Addition Reactions: The vinyl group in the compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.

Addition Reactions: Can be catalyzed by transition metals such as platinum or palladium.

Major Products Formed

Hydrolysis: Produces silanols and methanol.

Condensation: Forms siloxane polymers.

Addition Reactions: Leads to the formation of various organosilicon compounds depending on the reagents used.

Scientific Research Applications

Trimethoxy(oct-1-EN-1-YL)silane has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to link organic polymers to inorganic substrates, enhancing the properties of composite materials.

Biology: Employed in the modification of surfaces for biological assays, such as DNA combing.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.

Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability

Mechanism of Action

The mechanism of action of Trimethoxy(oct-1-EN-1-YL)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, linking organic and inorganic materials. The vinyl group in the compound can also participate in addition reactions, further enhancing its versatility .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Trimethoxy(oct-1-en-1-yl)silane and Analogues

Key Observations:

- Double Bond Position : The position of the alkene (e.g., oct-1-enyl vs. oct-7-enyl) affects reactivity and steric interactions. Terminal alkenes (e.g., oct-1-enyl) are more reactive in hydrosilylation and polymerization .

- Alkoxy Groups: Trimethoxy variants hydrolyze faster than triethoxy counterparts due to the smaller size and higher electrophilicity of methoxy groups, accelerating silanol formation .

- Fluorinated Chains : Fluorinated silanes like Trimethoxy(1H,1H,2H,2H-tridecafluoro-n-octyl)silane exhibit extreme hydrophobicity and chemical inertness, making them suitable for anti-corrosion coatings .

Table 2: Reactivity and Application Profiles

Key Findings:

- Crosslinking Efficiency : Vinyl Trimethoxy Silane outperforms octenyl derivatives in crosslinking polyethylene due to the vinyl group's rapid radical-initiated reactions .

- Surface Modification: Allyltrimethoxysilane’s shorter chain enables better penetration into substrates like silica nanoparticles, enhancing adhesion in composites .

- Hydrolytic Stability : Aromatic silanes (e.g., Trimethoxy(naphthalen-1-yl)silane) resist hydrolysis better than aliphatic analogues, suited for acidic or aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.